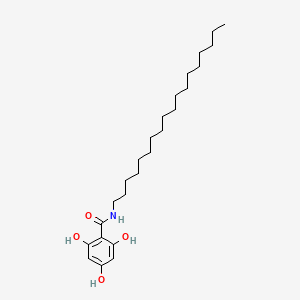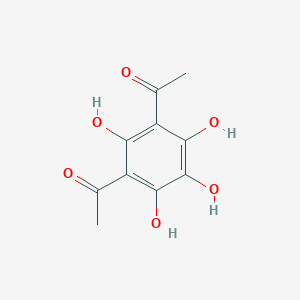
1,1'-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) is an organic compound characterized by the presence of two ethanone groups attached to a tetrahydroxy-substituted phenylene ring. This compound is notable for its unique structure, which includes multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction between phloroglucinol and acetic anhydride in the presence of a catalyst such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in ethyl acetate at room temperature . The reaction typically takes between 8 to 23 hours and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
科学的研究の応用
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes .
類似化合物との比較
Similar Compounds
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one): Similar structure but with one less hydroxyl group.
1,2,4,5-Tetrahydroxybenzene: A simpler compound with only the tetrahydroxy-substituted benzene ring.
Uniqueness
1,1’-(2,4,5,6-Tetrahydroxy-1,3-phenylene)di(ethan-1-one) is unique due to its specific arrangement of hydroxyl groups and ethanone substituents, which confer distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
93661-07-5 |
|---|---|
分子式 |
C10H10O6 |
分子量 |
226.18 g/mol |
IUPAC名 |
1-(3-acetyl-2,4,5,6-tetrahydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O6/c1-3(11)5-7(13)6(4(2)12)9(15)10(16)8(5)14/h13-16H,1-2H3 |
InChIキー |
KYUHTKXOPVPSTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(C(=C1O)O)O)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


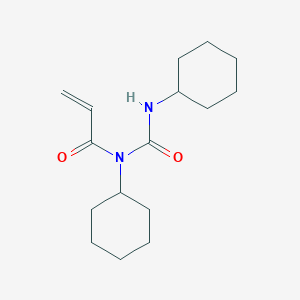

![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)

![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
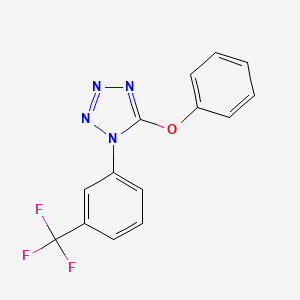
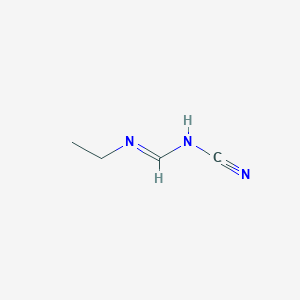
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
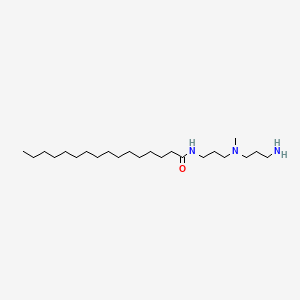
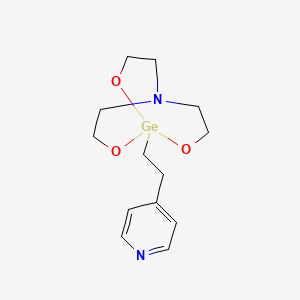
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
